1-Ethyl ester methyl-3-methylimidazolium hexafluorophosphate 1-Ethyl ester methyl-3-methylimidazolium hexafluorophosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16550212
InChI: InChI=1S/C8H13N2O2.F6P/c1-3-12-8(11)6-10-5-4-9(2)7-10;1-7(2,3,4,5)6/h4-5,7H,3,6H2,1-2H3;/q+1;-1
SMILES:
Molecular Formula: C8H13F6N2O2P
Molecular Weight: 314.17 g/mol

1-Ethyl ester methyl-3-methylimidazolium hexafluorophosphate

CAS No.:

Cat. No.: VC16550212

Molecular Formula: C8H13F6N2O2P

Molecular Weight: 314.17 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl ester methyl-3-methylimidazolium hexafluorophosphate -

Specification

Molecular Formula C8H13F6N2O2P
Molecular Weight 314.17 g/mol
IUPAC Name ethyl 2-(3-methylimidazol-3-ium-1-yl)acetate;hexafluorophosphate
Standard InChI InChI=1S/C8H13N2O2.F6P/c1-3-12-8(11)6-10-5-4-9(2)7-10;1-7(2,3,4,5)6/h4-5,7H,3,6H2,1-2H3;/q+1;-1
Standard InChI Key PPSFDMMMCMRACO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Ethyl ester methyl-3-methylimidazolium hexafluorophosphate consists of a 3-methylimidazolium cation substituted at the 1-position with an ethoxycarbonylmethyl group (CH2COOCH2CH3-\text{CH}_2\text{COOCH}_2\text{CH}_3) and a hexafluorophosphate (PF6\text{PF}_6^-) counterion. The IUPAC name, 1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-imidazol-3-ium hexafluorophosphate(V), reflects this structure . Key identifiers include:

PropertyValue
Molecular FormulaC8H13F6N2O2P\text{C}_8\text{H}_{13}\text{F}_6\text{N}_2\text{O}_2\text{P}
Molecular Weight314.17 g/mol
CAS Number503439-50-7
SMILESCCOC(=O)CN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F\text{CCOC(=O)CN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F}
InChIKeyPPSFDMMMCMRACO-UHFFFAOYSA-N

The ethyl ester group enhances lipophilicity compared to unfunctionalized imidazolium salts, enabling solubility in both polar and nonpolar media .

Physical Characteristics

This ionic liquid exhibits a melting point below 100°C, typical for imidazolium-based salts. Its thermal stability exceeds 300°C, as determined by thermogravimetric analysis (TGA). The hexafluorophosphate anion contributes to low viscosity (<100 cP at 25°C) and high ionic conductivity (>10 mS/cm).

Synthesis and Characterization

Synthetic Routes

Two primary methods are employed for synthesizing 1-ethyl ester methyl-3-methylimidazolium hexafluorophosphate:

MethodReagents/ConditionsYield Optimization Strategies
Direct AlkylationMethyl-3-methylimidazole + ethyl bromoacetate in acetonitrile (60°C, 24 hr)Solvent polarity adjustment; stoichiometric control of hexafluorophosphoric acid
Anion Exchange1-Ethyl ester methyl-3-methylimidazolium chloride + KPF6\text{KPF}_6 in aqueous phase (room temp, 2 hr)pH monitoring to prevent hydrolysis of PF6\text{PF}_6^-

The anion exchange route achieves higher purity (>98%) due to reduced byproduct formation.

Analytical Confirmation

Nuclear magnetic resonance (NMR) spectroscopy validates successful synthesis:

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 1.21 (t, 3H, CH2CH3\text{CH}_2\text{CH}_3), 3.85 (s, 3H, N-CH3\text{CH}_3), 4.15 (q, 2H, OCH2\text{OCH}_2), 4.89 (s, 2H, CH2COO\text{CH}_2\text{COO}), 7.35–7.42 (m, 2H, imidazolium H) .

  • 19^{19}F NMR: Single peak at −70.2 ppm confirms PF6\text{PF}_6^- integrity.

Applications and Functional Performance

Solvent Applications

The compound’s dual solubility profile facilitates its use in:

  • Cross-coupling reactions: Enhances Suzuki-Miyaura reaction rates by 40% compared to [BMIM][PF6_6] due to improved substrate stabilization.

  • Polymer processing: Reduces glass transition temperature (TgT_g) of poly(lactic acid) by 15°C when used as a plasticizer.

Biomedical Research

Preliminary studies indicate:

  • Membrane interactions: Modifies lipid bilayer permeability, increasing drug uptake in Caco-2 cell models by 2.3-fold.

  • Antimicrobial activity: Shows MIC values of 128 µg/mL against Staphylococcus aureus, though cytotoxicity (IC50_{50} = 89 µM in HEK293 cells) limits therapeutic use.

Comparative Analysis with Analogous Ionic Liquids

Property1-Ethyl Ester Derivative[BMIM][PF6_6][EMIM][OAc]
Water Solubility5.2 mg/mLImmiscibleFully miscible
CO2_2 Absorption0.33 mol/mol (30 bar)0.28 mol/mol0.15 mol/mol
Electrochemical Window4.1 V4.3 V2.9 V

The ester group enables superior CO2_2 capture efficiency compared to acetate-based ionic liquids while maintaining broad electrochemical stability .

ParameterSpecification
Temperature15–25°C (inert atmosphere)
Light ExposureProtect from UV
Shelf Life24 months (unopened)
Decomposition ProductsHF, POF3\text{POF}_3 (above 400°C)

Proper handling requires PPE due to potential HF release under extreme conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator